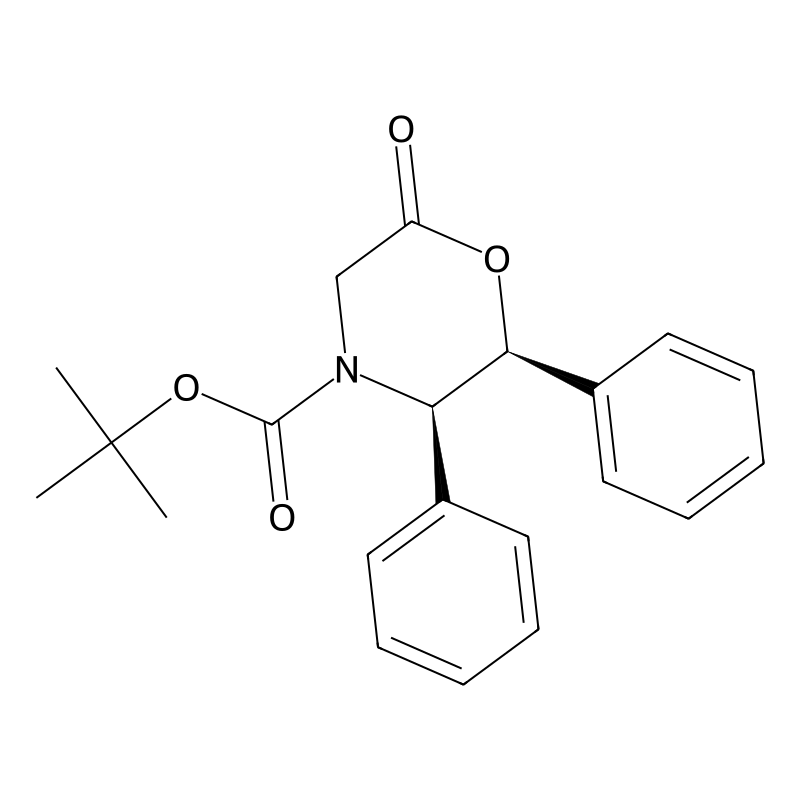

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(2S,3R)-tert-Butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate (CAS 112741-50-1), widely recognized as the Williams chiral auxiliary, is a highly crystalline, bench-stable morpholinone template engineered for the asymmetric synthesis of unnatural α-amino acids. Featuring a bulky tert-butoxycarbonyl (Boc) protecting group and two stereodirecting phenyl rings, this compound serves as a highly stereoselective electrophilic or nucleophilic glycine equivalent. In procurement and process chemistry, it is prioritized for its ability to enforce rigid facial selectivity during enolate alkylation, aldol condensations, and 1,3-dipolar cycloadditions. Unlike liquid or unstable chiral templates, its solid-state stability ensures batch-to-batch reproducibility, making it a foundational building block for pharmaceutical pipelines developing peptidomimetics, complex alkaloids, and orthogonally protected amino acid derivatives [1].

Substituting the Williams auxiliary with generic or alternative chiral templates, such as the Schöllkopf bis-lactim ether or Evans oxazolidinones, frequently leads to downstream process failures when handling highly functionalized molecules. The primary point of failure is the cleavage condition: Schöllkopf auxiliaries require harsh acidic hydrolysis (e.g., strong HCl) that degrades acid-sensitive side chains and yields heavily salted amino acid products requiring complex purification. Similarly, Evans oxazolidinones demand strong basic peroxide conditions (LiOH/H2O2) that risk epimerization of the newly formed stereocenter. In contrast, the (2S,3R)-Williams auxiliary is specifically designed to be cleaved via mild catalytic hydrogenation or dissolving metal reduction. This process simultaneously removes the chiral template and releases the target α-amino acid in a salt-free, highly enantiopure state, directly bypassing the costly and yield-destroying desalting steps required by generic alternatives [1].

Quantitative Diastereomeric Excess in Alkylation Workflows

When utilized as a glycine enolate equivalent, the (2S,3R)-Williams auxiliary provides strict facial shielding due to the rigid anti-conformation of its 2,3-diphenyl groups. Quantitative studies demonstrate that alkylation of its lithium enolate with various alkyl halides routinely achieves a diastereomeric excess (d.e.) of >95% to 99%. In head-to-head process comparisons, simpler acyclic chiral auxiliaries or unoptimized templates often plateau at 75-85% d.e., necessitating multiple rounds of fractional crystallization or chiral chromatography. The stereocontrol of the Williams template directly translates to higher isolated yields of the desired enantiomer and significantly lower solvent and time expenditures in downstream purification [1].

| Evidence Dimension | Diastereomeric Excess (d.e.) during enolate alkylation |

| Target Compound Data | >95% to 99% d.e. |

| Comparator Or Baseline | Acyclic chiral auxiliaries (75% to 85% d.e.) |

| Quantified Difference | 10-24% absolute improvement in stereoselectivity |

| Conditions | Lithium enolate alkylation at -78 °C |

Eliminating downstream chiral resolution steps drastically reduces process mass intensity and accelerates the scale-up of unnatural amino acids.

Mild Cleavage Yielding Salt-Free Amino Acids

A critical procurement differentiator for the Williams auxiliary is its end-stage processability. The auxiliary can be cleaved using mild catalytic hydrogenation (Pd/C, H2), which hydrogenolyzes the benzylic C-N and C-O bonds to yield the target α-amino acid and 1,2-diphenylethane. This method produces the amino acid in a salt-free state with >99% enantiomeric excess (e.e.). By comparison, the industry-standard Schöllkopf bis-lactim ether requires hydrolysis with 0.25 M to 6 M HCl, yielding amino acid hydrochloride salts and risking the destruction of acid-labile functional groups (e.g., acetals, tert-butyl esters). The ability to avoid harsh acid/base treatments makes the Williams auxiliary highly effective for synthesizing heavily functionalized, sensitive peptidomimetics [1].

| Evidence Dimension | Cleavage conditions and product isolation state |

| Target Compound Data | Mild hydrogenation (Pd/C, H2) yielding salt-free amino acids |

| Comparator Or Baseline | Schöllkopf auxiliary requiring up to 6M HCl, yielding HCl salts |

| Quantified Difference | Complete elimination of strong acid requirement and subsequent desalting steps |

| Conditions | Auxiliary removal and product isolation step |

Salt-free isolation preserves acid-sensitive side chains and eliminates tedious ion-exchange chromatography, improving overall process yield.

Defined Thermal Stability and Batch Reproducibility

From a material handling perspective, (2S,3R)-tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate offers significant operational advantages. It is a highly crystalline solid with a defined melting point (approx. 205-208 °C), allowing it to be stored at room temperature without degradation or loss of optical purity. In contrast, several alternative chiral glycine equivalents, such as specific O'Donnell Schiff bases or certain oxazolidinones, are oils or low-melting solids that require cold storage and are susceptible to gradual hydrolysis or racemization over time. The robust thermal and chemical stability of the Williams auxiliary ensures consistent enolate generation and reproducible stereocontrol across multiple synthetic campaigns, minimizing reagent waste and quality control failures [1].

| Evidence Dimension | Physical state and storage stability |

| Target Compound Data | Crystalline solid (m.p. 205-208 °C), bench-stable at room temperature |

| Comparator Or Baseline | Liquid or low-melting auxiliaries requiring cold storage |

| Quantified Difference | Elimination of cold-chain logistics and pre-reaction purification requirements |

| Conditions | Standard warehouse and laboratory storage |

Procuring a highly crystalline, stable auxiliary ensures batch-to-batch consistency and reduces storage overhead in large-scale synthesis.

Application Scenarios: Where (2S,3R)-tert-Butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate Fits Best

Industrial Synthesis of Unnatural α-Amino Acids

Where this compound is the right choice: Manufacturing pipelines requiring proprietary, non-proteinogenic amino acids (e.g., heavily substituted, fluorinated, or sterically hindered side chains) where the presence of acid- or base-sensitive functional groups precludes the use of Schöllkopf or Evans auxiliaries [1].

Total Synthesis of Complex Alkaloids

Where this compound is the right choice: Serving as a core chiral template in the total synthesis of complex marine or plant alkaloids (such as cylindrospermopsin). Its ability to undergo highly stereocontrolled intramolecular 1,3-dipolar cycloadditions allows chemists to construct rigid polycyclic frameworks in a single, high-yield step [2].

Development of Orthogonally Protected Peptidomimetics

Where this compound is the right choice: The synthesis of orthogonally protected diaminoglutamic acids and peptide isosteres for drug discovery. The mild cleavage conditions ensure that Boc, Fmoc, or other sensitive protecting groups on the side chains remain intact during the release of the final amino acid [3].

References

- [1] Williams, R. M. (1992). The Synthesis of Optically Active α-Amino Acids. Aldrichimica Acta, 25(1), 11-25.

- [2] Looper, R. E., & Williams, R. M. (2004). A Concise Asymmetric Synthesis of the Marine Hepatotoxin 7-Epicylindrospermopsin. Angewandte Chemie International Edition, 43(22), 2930-2933.

- [3] Kabat, M. M. (2001). Radical reaction of Williams' glycinate auxiliaries with α-amidoacrylates. Tetrahedron Letters, 42(42), 7521-7524.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types